molecular formula C4H6N2O2S2 B8805315 Thiophene-2-sulfonohydrazide CAS No. 52260-00-1

Thiophene-2-sulfonohydrazide

Cat. No. B8805315
Key on ui cas rn: 52260-00-1
M. Wt: 178.2 g/mol
InChI Key: YIBACQHAKISWLZ-UHFFFAOYSA-N
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Patent
US04264774

Procedure details

In the reaction, excess hydrazine in the presence of a solvent, advantageously a lower alkanol, is reacted with the 2-thiophenesulfonyl chloride to form a 2-thiophenesulfonyl hydrazine. In the reaction, the 2-thiophenesulfonyl chloride is gradually added to the hydrazine solution which is maintained at a low temperature, advantageously between about 5° and up to about 15° C. The reaction mixture is then allowed to warm to room temperature, the solvent is removed in vacuo and a mixture of a heavy oil and a fluffy solid results. This mixture is treated with water and the solid is dissolved and the oil separated therefrom. This mixture of oil and water, which contains the hydrazine hydrochloride from the first reaction, is then placed in a flask containing a bromine solvent, advantageously chloroform, crushed ice is added thereto and to the resulting slurry bromine is added at such a rate that the reaction temperature remains below about 10° C. After the bromine has been added and the bromine color has dissipated, the layers are separated, the chloroform layer is dried over an appropriate desiccant, advantageously anhydrous magnesium sulfate, and the chloroform removed in vacuo to leave a yellow oil which crystallizes on addition of hexane to give the 2-thiophenesulfonyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[S:8](Cl)(=[O:10])=[O:9]>>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[S:8]([NH:1][NH2:2])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)S(=O)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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